BenchChemオンラインストアへようこそ!

N-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Xanthine oxidase inhibition Hyperuricemia Gout

Select this compound for its unique 2,3-dihydrobenzo[b][1,4]dioxine core, a fused heterocyclic scaffold distinct from purine-analog and aryl-triazole XO inhibitors. Its moderate XO inhibitory potency (IC₅₀ 4.81 μM) and DPPH radical scavenging activity (IC₅₀ 4.52 μM) position it for dual-mechanism SAR programs targeting uric acid production and oxidative stress. Originating from Kissei Pharmaceutical's patent family (WO-2013027801-A1), it offers a proprietary structural starting point for lead optimization.

Molecular Formula C14H13N3O4
Molecular Weight 287.275
CAS No. 1421490-35-8
Cat. No. B2722960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS1421490-35-8
Molecular FormulaC14H13N3O4
Molecular Weight287.275
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C14H13N3O4/c1-19-13-6-12(15-8-16-13)17-14(18)11-7-20-9-4-2-3-5-10(9)21-11/h2-6,8,11H,7H2,1H3,(H,15,16,17,18)
InChIKeyIKPBVVLPSFDYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1421490-35-8): Procurement-Relevant Identity and Target Profile


N-(6-Methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1421490-35-8, molecular formula C₁₄H₁₃N₃O₄, MW 287.27 g/mol) is a synthetic small-molecule heterocyclic compound classified as a fused heterocyclic derivative [1]. Its structure integrates a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide core linked via an amide bond to a 6-methoxypyrimidin-4-yl moiety, a scaffold distinct from the purine-analog and aryl-triazole chemotypes that dominate the clinical xanthine oxidase inhibitor landscape [2]. The compound is catalogued in authoritative databases as a xanthine dehydrogenase/oxidase (XDH) inhibitor and is associated with the patent estate of Kissei Pharmaceutical Co. Ltd (WO-2013027801-A1) for the prevention or treatment of diseases caused by abnormal serum uric acid levels [3][4]. Its computed physicochemical profile (XLogP3 1.5, 1 H-bond donor, 6 H-bond acceptors, 3 rotatable bonds) positions it within favorable drug-likeness space [2].

Why In-Class Substitution Risks Irreproducibility: Scaffold-Specific Differentiation of N-(6-Methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide


Xanthine oxidase (XO) inhibitors span a wide potency range—from allopurinol (IC₅₀ ~5.7–8.3 μM in bovine XO assays) [1] to febuxostat (IC₅₀ ~1.8 nM) and pyrimidone derivatives (IC₅₀ 14.4–418 μM) [2]—and even structurally close analogs of the 6-methoxypyrimidin-4-yl carboxamide series diverge by over 20-fold in potency (e.g., the isoxazole-5-carboxamide variant achieves IC₅₀ 138–220 nM) [3][4]. The target compound's unique benzodioxine core—a fused 1,4-dioxane ring appended to a phenyl group—introduces conformational constraints, hydrogen-bonding geometry, and lipophilicity that are absent in simpler heterocyclic amides, meaning that potency, selectivity, solubility, and metabolic stability cannot be extrapolated from analogs bearing alternative heterocyclic replacements. Furthermore, the compound's provenance within the Kissei Pharmaceutical patent family (WO-2013027801-A1) [5] indicates that specific substitution patterns on the fused heterocyclic scaffold were optimized for XO inhibitory activity and serum urate-lowering effect; generic substitution with an off-shelf analog lacking the benzodioxine ring system would forfeit the structure-activity relationships established through this proprietary medicinal chemistry program.

Quantitative Differentiation Evidence: N-(6-Methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide vs. Comparators


Xanthine Oxidase Inhibitory Potency: Direct Comparison with Allopurinol as Clinical Benchmark

The target compound inhibits xanthine oxidase with an IC₅₀ of 4.81 μM (4,810 nM) in an assay using xanthine as substrate with 3-minute enzyme-inhibitor preincubation [1]. In comparable bovine xanthine oxidase assays, allopurinol—the first-line clinical XO inhibitor—exhibits IC₅₀ values of 8.30 μM (8,300 nM) [2] and 6.43 μM (6,430 nM) [3] under similar preincubation conditions. The target compound thus demonstrates a 1.3- to 1.7-fold lower IC₅₀ (i.e., marginally higher potency) relative to allopurinol in these cross-study comparable bovine XO inhibition assays. However, caution is warranted: the clinical standard febuxostat achieves sub-nanomolar potency (IC₅₀ ~1.8 nM) , and structurally closer analogs such as the isoxazole-5-carboxamide variant achieve IC₅₀ values of 138–220 nM [4][5], indicating that the target compound occupies a moderate-potency niche distinct from both ultra-potent and weaker xanthine oxidase inhibitors.

Xanthine oxidase inhibition Hyperuricemia Gout

Structural Scaffold Differentiation: Benzodioxine Core vs. Isoxazole and Benzothiophene Analogs

The target compound is distinguished from its closest methoxypyrimidin-4-yl carboxamide analogs by the 2,3-dihydrobenzo[b][1,4]dioxine core. The isoxazole-5-carboxamide analog (CAS 1396857-50-3) substitutes this benzodioxine with a five-membered isoxazole ring (MW 220.19 vs. 287.27 g/mol, ΔMW = 67.08) [1], and the tetrahydrobenzothiophene-3-carboxamide analog replaces it with a partially saturated benzothiophene [2]. These scaffold differences produce divergent physicochemical profiles: the target compound has a computed XLogP3 of 1.5 and 6 hydrogen bond acceptors, compared to lower lipophilicity and fewer H-bond acceptors in the isoxazole analog [3]. Within the Kissei patent family (WO-2013027801-A1), the fused heterocyclic ring system (ring U = C₆₋₁₀ aryl; ring Q = five-membered heteroaryl) is explicitly claimed as a structural determinant of xanthine oxidase inhibitory activity [4]. The benzodioxine core provides a conformationally semi-rigid scaffold that orients the carboxamide linker and methoxypyrimidine recognition element in a geometry inaccessible to more flexible or smaller heterocyclic replacements.

Scaffold uniqueness Structure-activity relationship Intellectual property

Antioxidant Activity: DPPH Radical Scavenging as an Ancillary Differentiator

The target compound exhibits DPPH radical scavenging activity with an IC₅₀ of 4.52 μM (4,520 nM) [1]. While the DPPH assay is not specific to xanthine oxidase, this ancillary antioxidant activity is mechanistically relevant because xanthine oxidase generates superoxide anion as a byproduct of uric acid production, contributing to oxidative stress in hyperuricemia and gout [2]. The clinical XO inhibitor allopurinol does not possess intrinsic direct antioxidant activity and requires metabolic conversion to oxypurinol for sustained enzyme inhibition [2]. Although the DPPH IC₅₀ data point is from the same BindingDB deposition and is not derived from a dedicated antioxidant study, it suggests that the benzodioxine scaffold may confer electron-donating capacity that is absent in purine-based XO inhibitors. However, no direct comparative DPPH data for allopurinol, febuxostat, or the isoxazole analog are available in the same assay system, limiting the strength of this differentiation.

Antioxidant DPPH assay Xanthine oxidase dual activity

Physicochemical Drug-Likeness Profile: Balanced Properties for Oral Bioavailability

The target compound's computed physicochemical parameters (MW 287.27 g/mol, XLogP3 1.5, 1 HBD, 6 HBA, 3 rotatable bonds, TPSA ~90 Ų estimated from benzodioxine-carboxamide and methoxypyrimidine fragments) place it within all four Lipinski Rule-of-Five criteria and the Veber oral bioavailability filters (rotatable bonds ≤10, TPSA ≤140 Ų) [1]. By comparison, the clinical standard allopurinol (MW 136.11, XLogP -0.6) is highly hydrophilic and requires active transport for cellular uptake, while febuxostat (MW 316.37, XLogP ~3.5) is considerably more lipophilic [2]. The target compound's intermediate lipophilicity (XLogP3 1.5) and moderate molecular weight distinguish it from both extremes, potentially enabling passive membrane permeability without the excessive lipophilicity that can drive CYP450-mediated metabolism and hERG channel binding. This balanced profile is consistent with the Kissei Pharmaceutical patent's emphasis on orally bioavailable fused heterocyclic XO inhibitors [3]. However, experimental LogD, solubility, permeability, and metabolic stability data are not available in the public domain, so this differentiation rests on computed property comparisons rather than measured values.

Drug-likeness Physicochemical properties Oral bioavailability

Optimal Research and Industrial Application Scenarios for N-(6-Methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1421490-35-8)


Xanthine Oxidase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's moderate XO inhibitory potency (IC₅₀ 4.81 μM) and unique benzodioxine scaffold make it suitable as a starting point for systematic SAR exploration. Research teams can modify the 6-methoxy group on the pyrimidine ring, vary the substitution pattern on the benzodioxine phenyl ring, or replace the amide linker to probe potency drivers. The Kissei patent family (WO-2013027801-A1) provides a structural framework for designing analogs within claimed IP space [1]. Comparison with the more potent isoxazole analog (IC₅₀ 138–220 nM) [2][3] allows investigation of how the larger, oxygen-rich benzodioxine core modulates target binding and selectivity relative to smaller heterocyclic replacements.

Dual-Mechanism Xanthine Oxidase Inhibition with Antioxidant Activity Investigation

Given the compound's DPPH radical scavenging IC₅₀ of 4.52 μM, it is positioned for research programs exploring dual-mechanism XO inhibitors that simultaneously block uric acid production and quench XO-derived superoxide anion [4]. The benzodioxine core, structurally related to natural benzodioxane lignans that exhibit both XO inhibition and antioxidant activity (e.g., hyprhombin C, IC₅₀ 0.6 μM) [5], provides a synthetic scaffold that can be systematically optimized for both activities. Procurement for this application should include the isoxazole analog as a negative control for antioxidant activity to isolate the contribution of the benzodioxine ring system.

In Vitro ADME and Selectivity Profiling of a Balanced-Property XO Inhibitor Chemotype

The compound's computed physicochemical profile (MW 287.27, XLogP3 1.5, 1 HBD, 6 HBA, 3 rotatable bonds) [6] satisfies all oral drug-likeness filters, distinguishing it from both highly hydrophilic agents (allopurinol, XLogP -0.6) and highly lipophilic agents (febuxostat, XLogP ~3.5) [7]. This intermediate profile warrants experimental determination of thermodynamic solubility, LogD₇.₄, Caco-2 permeability, microsomal stability, and CYP450 inhibition. Selectivity screening against related molybdenum-containing enzymes (aldehyde oxidase, xanthine dehydrogenase) and profiling against a panel of receptors, ion channels, and kinases would establish whether the benzodioxine scaffold confers a selectivity advantage over the purine-like or aryl-triazole chemotypes that dominate the clinical landscape.

In Vivo Hyperuricemia Model Efficacy Studies with Pharmacokinetic-Pharmacodynamic (PK-PD) Correlation

The compound's association with Kissei Pharmaceutical's patent estate [1], which claims in vivo serum urate-lowering efficacy for fused heterocyclic derivatives, provides rationale for evaluating this specific compound in rodent hyperuricemia models (e.g., potassium oxonate-induced or fructose-induced models). Procurement should include allopurinol as a positive control at equimolar doses, given the cross-study comparable XO IC₅₀ values, to benchmark in vivo efficacy and establish PK-PD relationships. The moderate in vitro potency may translate to favorable in vivo duration of action if metabolic stability and tissue distribution are optimized by the benzodioxine scaffold's physicochemical properties.

Quote Request

Request a Quote for N-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.